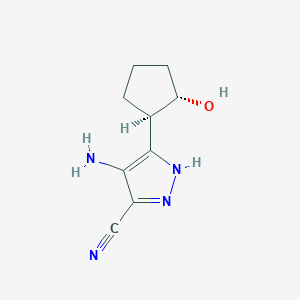
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxycyclopentyl group, and a pyrazole ring, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of a starting material, followed by selective deprotection and subsequent reactions to introduce the amino and pyrazole groups . The reaction conditions often include the use of specific reagents such as diisobutylaluminium hydride (DIBAH) for the reduction steps and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminium hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol
- 4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which allows for specific interactions with biological targets and versatile chemical reactivity .
Eigenschaften
Molekularformel |
C9H12N4O |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
4-amino-5-[(1R,2S)-2-hydroxycyclopentyl]-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N4O/c10-4-6-8(11)9(13-12-6)5-2-1-3-7(5)14/h5,7,14H,1-3,11H2,(H,12,13)/t5-,7-/m0/s1 |
InChI-Schlüssel |
WZUKVMCBPNPEST-FSPLSTOPSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H](C1)O)C2=C(C(=NN2)C#N)N |
Kanonische SMILES |
C1CC(C(C1)O)C2=C(C(=NN2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
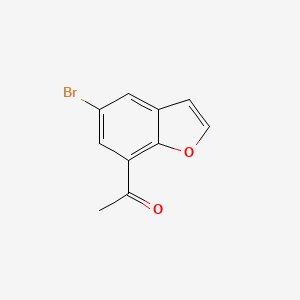
![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)

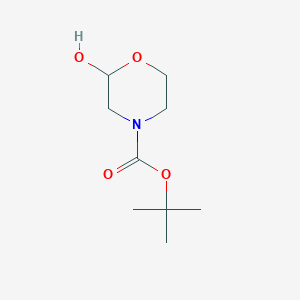
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)

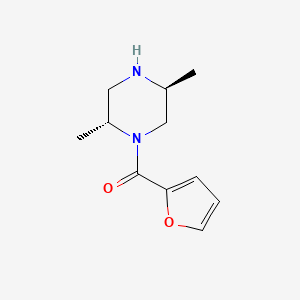
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
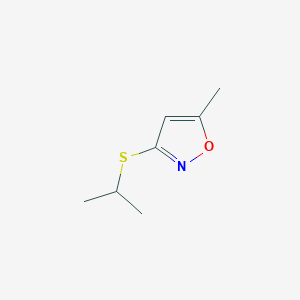
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)

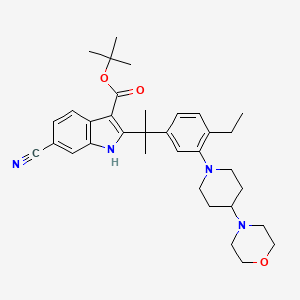
![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
